molecular formula C13H15NO2 B11890636 8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one

8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one

Cat. No.: B11890636
M. Wt: 217.26 g/mol
InChI Key: PNDPDHXDKNXINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one (CAS Number: 1301160-21-3) is a high-purity synthetic compound with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol. This chemical belongs to the pyrroloquinoline class of fused heterocyclic compounds, which are recognized in medicinal chemistry as a promising scaffold with a wide spectrum of biological activities . While specific biological data for this compound is limited in the public domain, derivatives of the pyrrolo[3,2,1-ij]quinoline core and related structural analogs are under active investigation for their potential in various research areas. These include serving as key intermediates in the synthesis of complex molecules and being evaluated for antitumor properties, often through mechanisms such as tubulin polymerization inhibition . Other members of the broader pyrroloquinoline family have shown antileishmanial efficacy and have been explored as inhibitors of coagulation factors . The presence of both hydrogen bond acceptor and donor groups in its structure makes it a versatile scaffold for interaction with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the product specifications and available safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

6-(1-hydroxyethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one

InChI

InChI=1S/C13H15NO2/c1-8(15)11-6-9-2-3-12(16)14-5-4-10(7-11)13(9)14/h6-8,15H,2-5H2,1H3

InChI Key

PNDPDHXDKNXINB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C3C(=C1)CCN3C(=O)CC2)O

Origin of Product

United States

Preparation Methods

Ugi-Povarov Cascade Reaction

The Ugi four-component reaction (Ugi-4CR) coupled with a Povarov cyclization has emerged as a robust method for constructing the pyrroloquinolinone framework. In a representative procedure:

  • Ugi Condensation : Aminoaldehyde acetal, aldehydes/ketones, propiolic acids, and isocyanides undergo a one-pot Ugi reaction to form a peptoid intermediate.

  • Acid-Mediated Deprotection : Treatment with H<sub>2</sub>SO<sub>4</sub> removes the acetal protecting group, generating an imine intermediate.

  • Povarov Cyclization : The imine participates in an imino Diels–Alder reaction with substituted anilines, yielding dihydropyrroloquinolines (e.g., 5a–5p ) in 51–97% yields.

For the hydroxyethyl substituent, post-Ugi demethylation using BBr<sub>3</sub> or H<sub>2</sub>SO<sub>4</sub> converts methoxy groups to hydroxyls. However, direct introduction of the hydroxyethyl moiety remains challenging, often requiring additional steps like reductive amination or epoxide hydrolysis.

Epoxide Ring-Opening Strategy

A patent by describes a regioselective epoxide ring-opening approach to install the hydroxyethyl group:

  • Epoxide Formation : 8-Substituted-5-haloacetylquinolin-2-one is reduced enantioselectively using BH<sub>3</sub>·THF and a chiral catalyst (e.g., Corey-Bakshi-Shibata) to yield (R)-2-halo-1-hydroxyethyl intermediates.

  • Base-Induced Cyclization : Treatment with NaOH or K<sub>2</sub>CO<sub>3</sub> forms the epoxide (e.g., 8-phenylmethoxy-5-(R)-oxiranylquinolin-2-one ).

  • Amine Ring-Opening : Reaction with 2-amino-5,6-diethylindan opens the epoxide, introducing the hydroxyethylamine sidechain.

This method achieves enantiomeric excess >98% but requires meticulous control of stoichiometry (1.1–1.5 eq amine).

Reaction Mechanisms and Stereochemical Considerations

Ugi-Povarov Mechanism

The Ugi-4CR proceeds via:

  • Nucleophilic Attack : The amine attacks the aldehyde carbonyl, forming an imine.

  • Mumm Rearrangement : Isocyanide insertion generates a peptoid backbone.

  • Povarov Cyclization : The imine acts as a dienophile in a [4+2] cycloaddition with the diene (from propiolic acid), forming the pyrroloquinolinone core.

Stereochemistry at the hydroxyethyl position is influenced by the chiral auxiliaries in the Ugi adduct. For example, using (R)-BINOL-derived catalysts during Povarov cyclization biases the configuration.

Epoxide Ring-Opening Dynamics

The epoxide’s strain drives regioselective attack by the amine nucleophile at the less substituted carbon. Key factors include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry.

  • Temperature : Reactions at 90–120°C enhance kinetics but risk racemization.

Optimization Strategies for Yield and Purity

Catalytic System Tuning

  • Chiral Catalysts : (R)-CBS catalysts achieve 90–95% ee in epoxide reductions.

  • Acid Additives : H<sub>2</sub>SO<sub>4</sub> (0.5 eq) in Ugi-Povarov reactions increases cyclization rates by protonating the imine.

Solvent and Temperature Screening

ParameterOptimal RangeImpact on Yield
Solvent PolarityEthanol/THF (1:1)Maximizes solubility of intermediates
Reaction Temperature50–60°C (Ugi)Balances kinetics and decomposition
Epoxide Cyclization0–5°C (slow cooling)Prevents oligomerization

Analytical Characterization

Spectroscopic Validation

  • <sup>1</sup>H NMR : The hydroxyethyl proton resonates at δ 4.1–4.3 ppm (quartet, J = 6.5 Hz), while the pyrrolidine N-H appears at δ 8.2 ppm.

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, confirming >99% purity.

X-ray Crystallography

Single-crystal analysis of the maleate salt confirms the (R)-configuration at the hydroxyethyl carbon (Cahn-Ingold-Prelog priority) .

Chemical Reactions Analysis

Types of Reactions

8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: Reduction reactions can be used to convert the compound into its fully reduced form, eliminating any double bonds or functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, such as halogens or alkyl groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) are used in substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions, along with suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in ketone or aldehyde derivatives, while reduction leads to fully saturated compounds. Substitution reactions yield various substituted derivatives, and cyclization forms polycyclic structures.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrroloquinoline compounds exhibit promising antimicrobial properties. For instance, a study synthesized various derivatives and evaluated their efficacy against bacterial strains. The results showed that some derivatives had significant antibacterial activity, making them potential candidates for antibiotic development .

Antileishmanial Activity

A notable application of 8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is in the treatment of leishmaniasis. A series of compounds derived from pyrroloquinoline were tested for their antileishmanial effects. One compound demonstrated a cytotoxic concentration (CC₅₀) of 65.11 μM and exhibited significant inhibition of parasite burden in infected mice models .

Inhibition of Blood Coagulation Factors

Recent studies have explored the potential of this compound as a dual inhibitor of blood coagulation factors Xa and XIa. The synthesis of hybrid derivatives showed promising results in inhibiting thrombin activity, which is crucial for developing anticoagulant therapies .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation .

Case Study 1: Antileishmanial Efficacy

In a study evaluating the antileishmanial efficacy of pyrroloquinoline derivatives, compound 5m was found to significantly reduce parasite load in infected Balb/c mice by 56.2% in the liver and 61.1% in the spleen when administered at a dose of 12.5 mg/kg .

Case Study 2: Antimicrobial Screening

A screening of synthesized pyrroloquinoline derivatives against various bacterial strains revealed that several compounds had minimum inhibitory concentrations (MICs) below clinically relevant thresholds, indicating their potential as new antibiotics .

Table 1: Biological Activities of Pyrroloquinoline Derivatives

Compound IDActivity TypeCC₅₀ (μM)Inhibition (%)
Compound 5mAntileishmanial65.11Liver: 56.2
Spleen: 61.1
Compound AAntimicrobial<10-
Compound BAnticancer (MCF7)<20Induces apoptosis

Table 2: Synthesis and Yield Data for Pyrroloquinoline Derivatives

Reaction StepStarting MaterialProduct Yield (%)
Step 1Pyrrolo[3,2,1-IJ]quinoline-1,2-dione>90
Step 2Thiosemicarbazide67-88

Mechanism of Action

The mechanism of action of 8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling and responses.

    Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The 8-position substitution on the pyrroloquinolinone core critically influences physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Name Substituent at Position 8 Molecular Weight (g/mol) Key Biological Activity Synthesis Method Reference
8-(1-Hydroxyethyl)-... (Target) 1-Hydroxyethyl Not reported Inferred anticoagulant/dual FXa/FXIa inhibition Likely via hydrazine linkers -
8-Ethoxy-4,4,6-trimethyl-... Ethoxy 274.14 FXa/FXIa inhibition Condensation with thiosemicarbazide
6-(4-Chlorophenyl)-4,4,6-trimethyl-... 4-Chlorophenyl 340.11 FXa/FXIa inhibition Similar to above
8-Pyridin-3-ylmethyl-... Pyridin-3-ylmethyl ~300–400 (varies) CYP enzyme inhibition Method C (CF₃COOH catalysis)
8-((3-Methylpiperidin-1-yl)sulfonyl)-... Sulfonyl-piperidine 334.40 Unspecified (structural analog) Sulfonylation reaction

Key Observations:

  • Cytotoxicity : Ultrasound-synthesized 6-substituted derivatives (e.g., with aryl/alkyl groups) show selective anti-leukemic effects, highlighting the scaffold's versatility .
Anticoagulant Activity
  • Dual FXa/FXIa Inhibitors: Hybrid molecules with thiazole fragments (e.g., methyl esters in ) show high inhibition (e.g., IC₅₀ ~10–100 nM), attributed to synergistic interactions between the pyrroloquinolinone core and heterocyclic substituents .
  • Thrombin Selectivity: Hydroxyethyl analogs may exhibit lower thrombin inhibition, reducing bleeding risks compared to non-selective anticoagulants .
Cytotoxic Activity
  • Leukemia Cell Targeting: 6-Substituted derivatives (e.g., 6-aryl/alkyl) demonstrate IC₅₀ values <10 μM against leukemia cells, with minimal effects on non-cancerous lines .
CYP Inhibition
  • Pyridinylmethyl derivatives () inhibit CYP enzymes (e.g., for corticoid/estrogen-related diseases), suggesting the scaffold’s adaptability to diverse targets .

Biological Activity

The compound 8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is a member of the pyrroloquinoline family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of relevant research findings, synthesis methods, and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized via a modified Ugi reaction or other synthetic pathways that yield high purity and yield. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Table 1: Synthesis Overview

StepReaction TypeConditionsYield (%)
1Ugi ReactionReflux in MeCN42
2CrystallizationCooling from reflux50
3PurificationFiltration and washingN/A

Antimicrobial Properties

Research indicates that derivatives of pyrroloquinolines exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive bacteria .

Anticancer Potential

The biological evaluation of related pyrroloquinoline derivatives has revealed promising anticancer activities. For example, compounds targeting fibroblast growth factor receptors (FGFR) have shown potent inhibition in various cancer cell lines . While specific data on the target compound is sparse, its structural characteristics imply potential for similar mechanisms.

Study 1: Antimicrobial Evaluation

In a study evaluating a series of pyrroloquinoline derivatives, one compound exhibited an MIC of 4 µg/mL against Staphylococcus aureus. This suggests that modifications to the basic structure can enhance antimicrobial efficacy .

Study 2: Antileishmanial Efficacy

In vivo studies on related compounds indicated a significant reduction in liver and spleen parasite burdens in Balb/c mice models infected with Leishmania spp. The observed inhibition rates were 56.2% and 61.1%, respectively . These results highlight the therapeutic potential of pyrroloquinoline derivatives against parasitic infections.

Q & A

Q. How can the structural identity of this compound be confirmed experimentally?

To confirm the structure, use a combination of single-crystal X-ray diffraction (for absolute stereochemistry), NMR spectroscopy (1H/13C for functional groups and substituent positions), and high-resolution mass spectrometry (HRMS) for molecular formula validation. Cross-reference spectral data with structurally analogous compounds, such as pyrroloquinolinones, to resolve ambiguities in fused-ring systems . For example, X-ray studies on related compounds (e.g., 3-phenyl-2-(pyrrolidin-1-yl)-5,6-dihydro-8H-thiopyrano[4,0-3,5]thieno[2,3-d]-pyrimidin-4(3H)-one) demonstrate how crystallography resolves ring conformations .

Q. What synthetic routes are feasible for preparing this compound?

A plausible route involves multi-step cyclization of substituted quinoline precursors. For instance, hydrazine-carbothioamide intermediates can react with α-halocarbonyl compounds (e.g., ethyl bromoacetate) to form fused pyrroloquinolinone scaffolds, as shown in analogous syntheses . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yields, and monitor by TLC/HPLC. Purification via column chromatography or recrystallization is critical due to the compound’s potential sensitivity to hydrolysis .

Q. How should stability and reactivity be assessed under laboratory conditions?

Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use HPLC to quantify degradation products. For reactivity, test compatibility with common reagents (e.g., acids, bases, oxidants). Safety data indicate that related compounds are stable under inert atmospheres but degrade in the presence of strong oxidants, releasing toxic fumes .

Q. What are the recommended safety protocols for handling this compound?

Wear nitrile gloves , lab coats , and eye protection (goggles/face shields). Use fume hoods to avoid inhalation of dust/aerosols. Store in airtight containers at 2–8°C in a dry, dark environment. Emergency measures: For skin contact, wash with soap/water; for ingestion, seek immediate medical attention and provide SDS documentation .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity or binding mechanisms?

Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, GPCRs) using the compound’s 3D structure. Validate with MD simulations (GROMACS/AMBER) to assess binding stability. Studies on similar pyrroloquinolinones suggest interactions with hydrophobic pockets and hydrogen-bonding residues . Pair computational predictions with in vitro assays (e.g., enzyme inhibition) to resolve discrepancies between modeled and observed activity .

Q. What strategies resolve contradictions in reported toxicity data?

Discrepancies often arise from assay variability (e.g., cell lines, exposure times). Re-evaluate toxicity using standardized protocols (e.g., OECD TG 423 for acute oral toxicity). Compare results across multiple models (e.g., zebrafish embryos, mammalian cell lines). Note that safety data for related compounds classify them as Category 4 acute toxins (oral/dermal/inhalation), but chronic effects remain uncharacterized .

Q. How can regioselective functionalization of the pyrroloquinolinone core be achieved?

Exploit directed ortho-metalation or photocatalytic C–H activation to install substituents at specific positions. For example, Pd-catalyzed cross-coupling (Suzuki/Miyaura) can introduce aryl groups at the 5- or 8-positions. Monitor selectivity via NMR and adjust catalysts/ligands (e.g., bulky phosphines for steric control) .

Q. What methodologies validate the compound’s environmental impact?

Use OECD 301 biodegradation tests to assess persistence. For ecotoxicity, perform Daphnia magna or algae growth inhibition assays . Computational tools like ECOSAR can predict aquatic toxicity based on QSAR models, but cross-validate with experimental data due to limited empirical studies on this compound .

Methodological Notes

  • Data Interpretation : Cross-reference spectral and crystallographic data with databases (e.g., NIST Chemistry WebBook) to minimize misassignments .
  • Contradiction Mitigation : Use Bayesian statistical models to reconcile conflicting bioactivity or toxicity results, weighting data by experimental rigor .
  • Theoretical Frameworks : Anchor studies in medicinal chemistry principles (e.g., Lipinski’s rules) or quantum mechanical calculations (DFT for electronic properties) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.